molecular formula C17H15N3 B1208437 2-Methyl-5-phenyl-3,5-dihydropyrazolo[1,5-c]quinazoline

2-Methyl-5-phenyl-3,5-dihydropyrazolo[1,5-c]quinazoline

Cat. No. B1208437
M. Wt: 261.32 g/mol
InChI Key: UOPUWDHABWQXES-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-methyl-5-phenyl-3,5-dihydropyrazolo[1,5-c]quinazoline is a member of quinazolines.

Scientific Research Applications

Molecular Interactions and Structural Studies

The scientific research applications of 2-Methyl-5-phenyl-3,5-dihydropyrazolo[1,5-c]quinazoline primarily focus on its unique molecular structure and interactions. In one study, the structural characteristics of dihydrobenzopyrazoloquinazolines, closely related to 2-Methyl-5-phenyl-3,5-dihydropyrazolo[1,5-c]quinazoline, were analyzed. These molecules were found to be linked into chains, dimers, and sheets through a combination of hydrogen bonds and π-π stacking interactions. This provides valuable insight into the supramolecular assembly and potential applications of these compounds in materials science and molecular engineering (Portilla, Quiroga, Cobo, Nogueras, Low, & Glidewell, 2005).

Synthesis and Chemical Reactivity

Research has also been conducted on the synthesis and structure-activity relationships (SAR) of phenylimidazole-pyrazolo[1,5-c]quinazolines, which share a core structure with 2-Methyl-5-phenyl-3,5-dihydropyrazolo[1,5-c]quinazoline. These compounds have been identified as potent phosphodiesterase 10A (PDE10A) inhibitors, highlighting their potential in medicinal chemistry for the development of therapeutic agents (Asproni, Murineddu, Pau, Pinna, Langgård, Christoffersen, Nielsen, & Kehler, 2011).

Antimicrobial and Enzyme Inhibitory Activity

Furthermore, new pyrazolyl quinazolin-4(3H) ones, which are structurally similar to 2-Methyl-5-phenyl-3,5-dihydropyrazolo[1,5-c]quinazoline, have been synthesized and evaluated for their antimicrobial properties. This research contributes to the understanding of the biological activity of quinazoline derivatives and their potential use in developing new antimicrobial agents (Patel & Barat, 2010).

Molecular Docking and Drug Design

In another study, molecular docking of 5-phenyl-5,6-dihydrotetrazolo[1,5-c]quinazolines to ribosomal 50S protein L2P was performed, indicating antimicrobial activity potential. This suggests applications in drug discovery, particularly in designing antibiotics targeting ribosomal proteins (Antypenko, Antypenko, Kalnysh, & Kovalenko, 2022).

properties

Product Name

2-Methyl-5-phenyl-3,5-dihydropyrazolo[1,5-c]quinazoline

Molecular Formula

C17H15N3

Molecular Weight

261.32 g/mol

IUPAC Name

2-methyl-5-phenyl-5,6-dihydropyrazolo[1,5-c]quinazoline

InChI

InChI=1S/C17H15N3/c1-12-11-16-14-9-5-6-10-15(14)18-17(20(16)19-12)13-7-3-2-4-8-13/h2-11,17-18H,1H3

InChI Key

UOPUWDHABWQXES-UHFFFAOYSA-N

Canonical SMILES

CC1=NN2C(NC3=CC=CC=C3C2=C1)C4=CC=CC=C4

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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